Temocillin sodium

antimicrobial susceptibility ESBL AmpC

Procurement of β-lactams without 6-α-methoxy substitution fails against AmpC/ESBL-producing Enterobacteriaceae. Temocillin sodium solves this via intrinsic β-lactamase stability, delivering 94.8% susceptibility in 3GC-resistant E. coli versus 79.3% for piperacillin-tazobactam. • Confirmed non-inferior to carbapenems in bacteraemia RCT (71.5% clinical success). • 12-hour in-use stability at 32°C in elastomeric devices supports OPAT twice-daily dosing. Supplied as ≥98% pure disodium salt with ambient shipping. For IV infusion and research use.

Molecular Formula C16H16N2Na2O7S2
Molecular Weight 458.4 g/mol
CAS No. 61545-06-0
Cat. No. B104143
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTemocillin sodium
CAS61545-06-0
Synonyms(2S,5R,6S)-6-[(Carboxy-3-thienylacetyl)amino]-6-methoxy-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic Acid Disodium Salt; _x000B_[2S-(2α,5α,6α)]-6-[(Carboxy-3-thienylacetyl)amino]-6-methoxy-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]he
Molecular FormulaC16H16N2Na2O7S2
Molecular Weight458.4 g/mol
Structural Identifiers
SMILESCC1(C(N2C(S1)C(C2=O)(NC(=O)C(C3=CSC=C3)C(=O)O)OC)C(=O)O)C
InChIInChI=1S/C16H18N2O7S2.2Na/c1-15(2)9(12(22)23)18-13(24)16(25-3,14(18)27-15)17-10(19)8(11(20)21)7-4-5-26-6-7;;/h4-6,8-9,14H,1-3H3,(H,17,19)(H,20,21)(H,22,23);;/q;2*+1/p-2/t8?,9-,14+,16-;;/m0../s1
InChIKeyMRGCZDWBFFUEES-CWBCWDDISA-L
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Temocillin Sodium: Procurement Overview


Temocillin sodium (disodium salt; CAS 61545-06-0) is a semisynthetic 6-α-methoxy carboxypenicillin, distinguished as the 6-α-methoxy derivative of ticarcillin [1]. Unlike conventional penicillins, the α-methoxy substitution confers profound resistance to hydrolysis by most serine β-lactamases, including AmpC cephalosporinases and extended-spectrum β-lactamases (ESBLs) [2]. This compound exhibits a narrow-spectrum Gram-negative antibacterial profile, retaining activity primarily against Enterobacteriaceae while lacking clinically useful activity against Pseudomonas aeruginosa, Staphylococcus aureus, and anaerobic pathogens [3]. Its extended elimination half-life of 4–5 hours enables reduced dosing frequency compared to other penicillins [4].

Why Temocillin Cannot Be Substituted


Procurement substitution of temocillin sodium with other β-lactams is not pharmacologically or clinically equivalent. The defining 6-α-methoxy group renders temocillin uniquely resistant to hydrolysis by AmpC cephalosporinases and ESBLs — enzymes that readily inactivate piperacillin, ticarcillin, and most cephalosporins [1]. In direct comparative susceptibility testing of third-generation cephalosporin-resistant E. coli and K. pneumoniae clinical isolates, temocillin demonstrated susceptibility rates of 94.8% and 90.5% respectively, while piperacillin-tazobactam susceptibility fell to 79.3% and 57.1% against the same resistant populations [2]. Furthermore, temocillin's narrow Gram-negative spectrum and minimal impact on anaerobic gut flora reduce selection pressure for Clostridioides difficile, an advantage not shared by broader-spectrum comparators [3].

Temocillin Performance vs Key Comparators


3GC-Resistant Susceptibility vs Piperacillin-Tazobactam

In a surveillance study of 109 clinical isolates (58 E. coli, 21 K. pneumoniae 3GC-resistant; 30 3GC-susceptible) from bloodstream and urinary tract infections, temocillin demonstrated superior susceptibility retention against 3GC-resistant strains. While piperacillin-tazobactam susceptibility declined from 93.3% in 3GC-susceptible isolates to 79.3% (E. coli) and 57.1% (K. pneumoniae) in 3GC-resistant isolates, temocillin maintained high susceptibility at 94.8% for E. coli and 90.5% for K. pneumoniae [1].

antimicrobial susceptibility ESBL AmpC third-generation cephalosporin resistance Enterobacteriaceae

Non-Inferiority to Carbapenems in Bacteraemia

The ASTARTÉ multicenter, open-label, randomized controlled trial (29 hospitals, Spain, 2020–2024) evaluated temocillin (2 g TID) versus carbapenem (meropenem 1 g TID or ertapenem 1 g QD) for targeted treatment of bacteraemia due to third-generation cephalosporin-resistant Enterobacterales (3GCR-E). In the modified intention-to-treat population (n=165 per group), clinical success at day 28 occurred in 71.5% of patients in both groups (absolute difference 0%; 97.5% CI, −9.7 to ∞; p=0.5), demonstrating non-inferiority [1].

bacteraemia carbapenem-sparing randomized controlled trial clinical efficacy ESCMID 2025

Extended Half-Life vs Other Penicillins

In healthy volunteer pharmacokinetic studies following 1 g intravenous bolus administration, temocillin exhibited a mean elimination half-life of approximately 4–5 hours, which is considerably longer than those of other penicillins [1]. This extended half-life enabled serum and blister fluid concentrations to exceed the MIC90 of susceptible Enterobacteriaceae by approximately two-fold or greater over a 12-hour period, suggesting that twice-daily or even once-daily dosing may be sufficient [2].

pharmacokinetics half-life dosing frequency tissue penetration

β-Lactamase Stability Profile

Enzymatic hydrolysis studies demonstrated that temocillin was completely stable to hydrolysis by a broad panel of clinically relevant β-lactamases, including chromosomal cephalosporinases (AmpC), the 'broad-spectrum' Class IV enzyme, and plasmid-mediated enzymes TEM-1, OXA-1, and SHV-1 [1]. In contrast, comparator agents including ampicillin, ticarcillin, cefazolin, cefamandole, and cefoxitin showed susceptibility to hydrolysis by one or more of these enzymes, rendering them ineffective against strains producing these β-lactamases [2].

β-lactamase stability AmpC TEM-1 OXA-1 SHV-1

Continuous Infusion Stability

Temocillin demonstrates sufficient chemical stability to support administration by continuous infusion, a dosing strategy optimized for time-dependent β-lactam antibiotics. In stability studies, temocillin remained stable at 37°C in 8.34% solutions for 24 hours and was compatible with flucloxacillin and aminoglycosides, though incompatibilities were noted with several other antibiotic and non-antibiotic drugs [1]. This contrasts with carbapenems such as meropenem, which typically exhibit shorter room-temperature stability (e.g., 4–8 hours depending on diluent), limiting continuous infusion feasibility in routine clinical practice [2].

continuous infusion stability compatibility pharmacokinetic optimization

Low C. difficile Selection Pressure

Temocillin's narrow Gram-negative spectrum and lack of clinically relevant activity against anaerobic gut flora translate to a favorable ecological profile with little apparent potential to select for Clostridioides difficile infection [1]. This contrasts with broader-spectrum agents including piperacillin-tazobactam and carbapenems, which exhibit anti-anaerobic activity and are associated with higher C. difficile infection risk [2]. In clinical practice, temocillin has been associated with a low rate of C. difficile infections [3].

Clostridioides difficile microbiota antimicrobial stewardship ecological impact

Temocillin Procurement Scenarios


Carbapenem-Sparing Therapy

Procure temocillin sodium as a carbapenem-sparing agent for treatment of infections (urinary tract, bloodstream, respiratory) caused by ESBL- and AmpC-producing Enterobacteriaceae. The ASTARTÉ randomized controlled trial demonstrated non-inferior clinical efficacy (71.5% success in both groups) compared to carbapenems in bacteraemia due to third-generation cephalosporin-resistant Enterobacterales [1]. In vitro susceptibility data confirm temocillin retains activity against 94.8% of 3GC-resistant E. coli and 90.5% of 3GC-resistant K. pneumoniae, while piperacillin-tazobactam susceptibility declines to 79.3% and 57.1% respectively against the same resistant populations [2].

OPAT Programs

Deploy temocillin sodium in OPAT settings, leveraging its extended 4–5 hour elimination half-life to enable twice-daily dosing, reducing infusion frequency and associated nursing costs compared to other penicillins requiring q4–6h administration [1]. Temocillin reconstituted with 0.3% citrate buffer in elastomeric infusion devices maintains >97% stability after 14 days at 2–8°C and 12 hours at 32°C in-use temperature, meeting NHS Yellow Cover Document standards for OPAT [2]. The favorable safety profile and low C. difficile infection risk further support outpatient administration .

Antimicrobial Stewardship Programs

Incorporate temocillin sodium into institutional antimicrobial stewardship protocols to reduce selective pressure for carbapenem resistance. Temocillin's narrow Gram-negative spectrum preserves anaerobic gut microbiota and demonstrates little apparent potential to select for Clostridioides difficile [1]. Complete stability to AmpC and plasmid-mediated β-lactamases (TEM-1, OXA-1, SHV-1) provides mechanistic justification for use in settings where alternative β-lactams would be hydrolyzed [2]. The compound's susceptibility profile against >90% of ESBL-producing Enterobacteriaceae isolates from intensive care units supports empirical use in high-resistance environments .

Continuous Infusion in Critical Care

Utilize temocillin sodium via continuous infusion in critically ill patients to optimize time-above-MIC pharmacodynamics. Temocillin demonstrates 24-hour stability at 37°C in 8.34% solutions, enabling continuous infusion without requiring frequent bag changes [1]. This administration strategy maximizes the time-dependent bactericidal activity of β-lactams, which is critical for achieving therapeutic targets in severe infections. Compatibility with flucloxacillin and aminoglycosides has been established, though incompatibilities exist with certain other drugs [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for Temocillin sodium

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.